3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide
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Overview
Description
3-(4-HYDROXY-6-METHYL-2-OXO-1(2H)-PYRIDINYL)-N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyridinyl group and a quinazolinyl group, both of which are known for their biological and chemical significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-HYDROXY-6-METHYL-2-OXO-1(2H)-PYRIDINYL)-N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]PROPANAMIDE involves multiple steps, including the formation of the pyridinyl and quinazolinyl moieties. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-HYDROXY-6-METHYL-2-OXO-1(2H)-PYRIDINYL)-N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Various substitution reactions can occur, particularly at the pyridinyl and quinazolinyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-(4-HYDROXY-6-METHYL-2-OXO-1(2H)-PYRIDINYL)-N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]PROPANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-HYDROXY-6-METHYL-2-OXO-1(2H)-PYRIDINYL)-N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridinyl and quinazolinyl derivatives, such as:
- 4-HYDROXY-6-METHYL-2-OXO-1(2H)-PYRIDINYL derivatives
- 3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL derivatives
Uniqueness
The uniqueness of 3-(4-HYDROXY-6-METHYL-2-OXO-1(2H)-PYRIDINYL)-N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]PROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H22N4O5 |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]propanamide |
InChI |
InChI=1S/C20H22N4O5/c1-13-9-15(25)11-19(27)24(13)6-5-18(26)22-14-3-4-17-16(10-14)20(28)23(12-21-17)7-8-29-2/h3-4,9-12,25H,5-8H2,1-2H3,(H,22,26) |
InChI Key |
YKQWNUFYDIFCNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCC(=O)NC2=CC3=C(C=C2)N=CN(C3=O)CCOC)O |
Origin of Product |
United States |
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